molecular formula C14H16N2O10 B13132865 Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-(ethane-1,2-diylbis(oxy))diacetate CAS No. 62066-14-2

Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-(ethane-1,2-diylbis(oxy))diacetate

Cat. No.: B13132865
CAS No.: 62066-14-2
M. Wt: 372.28 g/mol
InChI Key: IHUWYCDXYDNHKQ-UHFFFAOYSA-N
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Description

Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-(ethane-1,2-diylbis(oxy))diacetate is a bifunctional succinimidyl ester crosslinker characterized by its ethylene glycol bis(oxy) spacer and two terminal 2,5-dioxopyrrolidin-1-yl (NHS ester) groups. This compound is widely utilized in bioconjugation and polymer chemistry due to its ability to react efficiently with primary amines under mild conditions, forming stable amide bonds. Its structure imparts water solubility and flexibility, making it suitable for applications requiring controlled spacing between conjugated molecules.

Key physicochemical properties include:

  • Molecular weight: 536.18 g/mol (confirmed by HRMS) .
  • Melting point: 190°C, indicative of thermal stability .
  • Solubility: Soluble in polar aprotic solvents like DMF and DCM, with moderate solubility in aqueous buffers at physiological pH .
  • Reactivity: The NHS ester groups hydrolyze in aqueous environments, necessitating controlled reaction conditions to maximize conjugation efficiency .

Properties

CAS No.

62066-14-2

Molecular Formula

C14H16N2O10

Molecular Weight

372.28 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]acetate

InChI

InChI=1S/C14H16N2O10/c17-9-1-2-10(18)15(9)25-13(21)7-23-5-6-24-8-14(22)26-16-11(19)3-4-12(16)20/h1-8H2

InChI Key

IHUWYCDXYDNHKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCC(=O)ON2C(=O)CCC2=O

Related CAS

62066-14-2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-(ethane-1,2-diylbis(oxy))diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Comparison with Similar Compounds

Diallyl 2,2'-oxydiethyl dicarbonate (CAS 142-22-3)

  • Structure : Contains a similar ethylene glycol-derived spacer but features carbonate groups instead of NHS esters.
  • Reactivity : Carbonates react with amines but require higher pH or elevated temperatures compared to NHS esters, limiting their utility in sensitive biological systems .
  • Applications : Primarily used in polymer synthesis rather than bioconjugation due to slower reaction kinetics .

2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate (CAS 55750-61-3)

  • Structure : A smaller NHS ester derivative with an acetate linker instead of an ethylene glycol spacer.
  • Molecular weight : 252.18 g/mol, significantly lower than the target compound .
  • Solubility : Highly soluble (157–278 mg/mL in aqueous solutions), attributed to its compact structure and polar groups .
  • Applications : Suitable for short-range crosslinking but lacks the flexibility of ethylene glycol-based linkers .

2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane

  • Structure : A peroxide-based compound with a hexane backbone.
  • Reactivity : Functions as a radical initiator rather than a crosslinker, with instability under ambient conditions .
  • Applications: Limited to polymerization reactions requiring radical mechanisms, contrasting sharply with the amine-targeting NHS esters .

Performance Metrics

Property Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-(ethane-1,2-diylbis(oxy))diacetate Diallyl 2,2'-oxydiethyl dicarbonate 2,5-Dioxopyrrolidin-1-yl acetate derivative
Molecular weight 536.18 g/mol 274.27 g/mol 252.18 g/mol
Functional groups NHS esters Carbonates NHS esters
Solubility in water Moderate (dependent on pH) Low High (157–278 mg/mL)
Reaction conditions Mild (pH 7–9, room temperature) Harsh (high pH/heat required) Mild (similar to target compound)
Primary use Bioconjugation, flexible spacers Polymer synthesis Short-range crosslinking

Stability and Handling

  • The target compound’s NHS esters hydrolyze in aqueous media (t1/2 ~1–4 hours at pH 7.4), necessitating anhydrous storage .
  • In contrast, the carbonate analogue (CAS 142-22-3) exhibits greater hydrolytic stability but lower reactivity .

Biological Activity

Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-(ethane-1,2-diylbis(oxy))diacetate is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its structural characteristics suggest that it may interact with biological systems in various ways, particularly as a drug candidate. This article explores the biological activity of this compound, reviewing relevant studies, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : Bis(2,5-dioxopyrrolidin-1-yl) O,O'-(ethane-1,2-diyl) diacetate
  • CAS Number : 70539-42-3
  • Molecular Formula : C18H20N2O12
  • Molecular Weight : 456.36 g/mol

Biological Activity Overview

The biological activity of bis(2,5-dioxopyrrolidin-1-yl) derivatives has been investigated primarily in the context of their anticonvulsant properties. Related compounds have shown significant promise in treating epilepsy and other neurological disorders.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of related compounds such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1). This compound demonstrated broad-spectrum efficacy across multiple seizure models including:

  • Maximal electroshock (MES) test
  • Subcutaneous pentylenetetrazole (PTZ) test
  • 6-Hz test

In these models, AS-1 exhibited potent protection against seizures and showed a favorable safety profile in preliminary toxicity tests .

The mechanism by which bis(2,5-dioxopyrrolidin-1-yl) derivatives exert their effects is believed to involve modulation of neurotransmitter systems. Specifically:

  • GABAergic Modulation : Enhancing GABA receptor activity may contribute to its anticonvulsant effects.
  • Inhibition of Excitatory Pathways : Reducing excitatory neurotransmitter release could also play a role.

Case Studies and Research Findings

Several studies have provided insights into the pharmacological profiles of bis(2,5-dioxopyrrolidin-1-yl) compounds:

StudyCompoundModelKey Findings
AS-1MESSignificant seizure protection observed at doses of 15 mg/kg to 60 mg/kg.
AS-1PTZSynergistic interaction with valproic acid (VPA), enhancing anticonvulsant efficacy.
AS-1Zebrafish modelReduced frequency of epileptiform events in electroencephalographic assays.

Pharmacokinetics and Toxicology

The pharmacokinetic properties of bis(2,5-dioxopyrrolidin-1-yl) derivatives are crucial for their development as therapeutic agents. Studies indicate:

  • ADME-Tox Properties : Good permeability in artificial membrane tests and excellent metabolic stability in human liver microsomes.
  • CYP Enzyme Interaction : Moderate inhibition of CYP2C9 without significant effects on CYP3A4 or CYP2D6.

These properties suggest a favorable profile for further development as potential anticonvulsants with minimal hepatotoxicity .

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